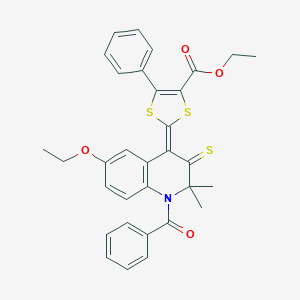
ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate is a complex organic compound with a unique structure that includes quinoline, dithiole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a thionation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Formation of the Dithiole Ring: The dithiole ring can be synthesized through a cyclization reaction involving dithiocarbamate intermediates.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and dithiole groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl and quinoline groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and ethoxy groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate can be compared with similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline core and may have similar biological activities.
Dithiole Derivatives: These compounds share the dithiole ring and may have similar electronic properties.
Carboxylate Esters: These compounds share the ester functional group and may have similar reactivity.
The uniqueness of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate lies in its combination of these structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C32H29NO4S3 |
|---|---|
Molecular Weight |
587.8g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C32H29NO4S3/c1-5-36-22-17-18-24-23(19-22)25(28(38)32(3,4)33(24)29(34)21-15-11-8-12-16-21)31-39-26(20-13-9-7-10-14-20)27(40-31)30(35)37-6-2/h7-19H,5-6H2,1-4H3/b31-25- |
InChI Key |
YSJVNUBBWPDCKE-GDWJVWIDSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



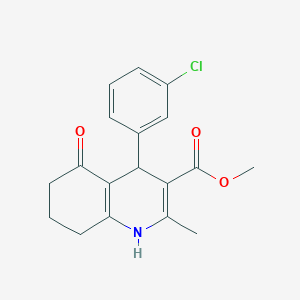
![Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B402827.png)
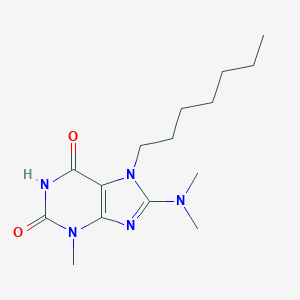
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B402832.png)
![2-(4-{1-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B402836.png)
![2-[(2,5-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B402837.png)
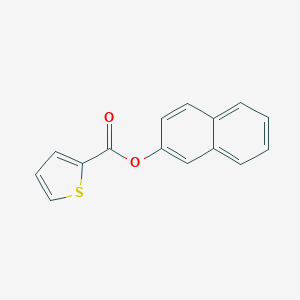
![2,2,2-trifluoro-N-[4-(9-{4-[(trifluoroacetyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]acetamide](/img/structure/B402839.png)
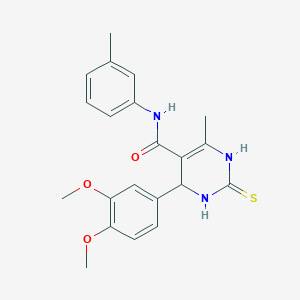
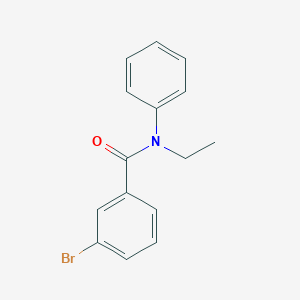
![2,2,2-trifluoro-N-[4-({4-[(trifluoroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide](/img/structure/B402845.png)
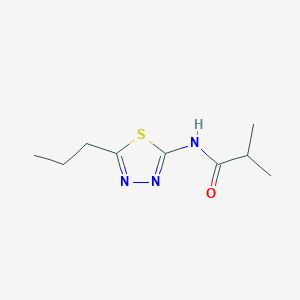
![2,4-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402849.png)
